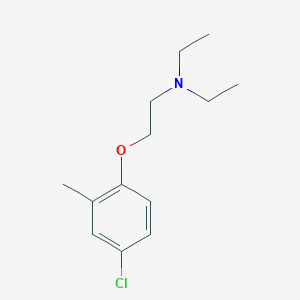![molecular formula C16H23N3O4 B5694352 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[(Cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione), also known as CHPD, is a cyclic dipeptide that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) exhibits antioxidant and anti-inflammatory properties, inhibits the activity of AChE, and induces apoptosis in cancer cells. In vivo studies have shown that 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) exhibits neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, reduces inflammation in animal models of arthritis, and exhibits anticancer effects in animal models of colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
For the study of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) include the development of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)-based materials, further exploration of its potential as a drug candidate, and the development of new synthesis methods for 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) and its derivatives.
Méthodes De Synthèse
The synthesis of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) involves the reaction of cyclohexanone with 2,5-pyrrolidinedione in the presence of ammonium acetate and acetic acid. This reaction results in the formation of a Schiff base, which is then reduced using sodium borohydride to yield 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione). This method has been optimized to achieve high yields and purity of the compound.
Propriétés
IUPAC Name |
1-[[cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c20-13-6-7-14(21)18(13)10-17(12-4-2-1-3-5-12)11-19-15(22)8-9-16(19)23/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPAOZBVDFJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)


![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)


![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)